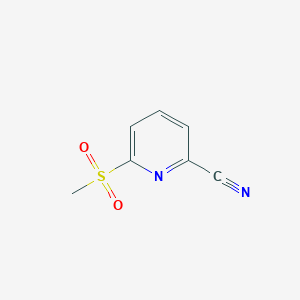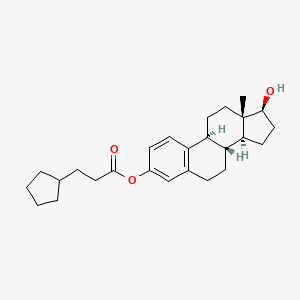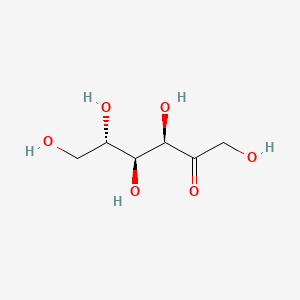
CP-673451
Overview
Description
CP-673451 is a chemical compound known for its potent inhibitory effects on platelet-derived growth factor receptors (PDGFR). This compound exhibits significant antiangiogenic and antitumor properties, making it a valuable subject of study in various scientific fields .
Preparation Methods
The synthesis of CP-673451 involves multiple steps, typically starting with the preparation of the benzimidazole and quinoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
CP-673451 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the quinoline or benzimidazole rings.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying PDGFR inhibitors.
Biology: Its antiangiogenic properties make it a valuable tool for studying blood vessel formation.
Medicine: It is being evaluated for its potential in treating various cancers, including acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST).
Mechanism of Action
CP-673451 exerts its effects by potently inhibiting the phosphorylation of PDGFR. This inhibition disrupts the signaling pathways involved in angiogenesis and tumor growth, effectively suppressing the development of cancerous cells .
Comparison with Similar Compounds
Compared to other PDGFR inhibitors, CP-673451 exhibits greater selectivity and potency. Similar compounds include:
Crenolanib: Another PDGFR inhibitor with a different molecular structure.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.
Imatinib: A well-known PDGFR and BCR-ABL inhibitor used in cancer therapy.
This compound’s unique structure and potent inhibitory effects make it a valuable subject of study in various scientific and medical fields.
Properties
IUPAC Name |
1-[2-[5-(2-methoxyethoxy)benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-30-13-14-31-19-6-7-21-20(15-19)26-16-29(21)23-8-5-17-3-2-4-22(24(17)27-23)28-11-9-18(25)10-12-28/h2-8,15-16,18H,9-14,25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEOXSOLTLIWMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)N(C=N2)C3=NC4=C(C=CC=C4N5CCC(CC5)N)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187948 | |
| Record name | CP-673451 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343787-29-1 | |
| Record name | CP-673,451 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343787291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-673451 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-673451 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AM0WWD90A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B7856266.png)


![[2,2'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B7856282.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-1,5-diium;dichloride](/img/structure/B7856289.png)
![2-(4-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7856300.png)



![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate](/img/structure/B7856327.png)


![4-[(3-Chlorophenyl)methyl]-6,7-dimethoxyquinazoline](/img/structure/B7856357.png)

